(E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid
Description
This compound is an α,β-unsaturated enoic acid derivative featuring a pyridin-2-ylsulfanyl substituent on the anilino group. Its structure includes:
- A conjugated but-2-enoic acid backbone with a ketone group at position 2.
- A 4-pyridin-2-ylsulfanylanilino moiety, where the sulfur atom bridges the pyridine and aniline rings.
Properties
IUPAC Name |
(E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-13(8-9-15(19)20)17-11-4-6-12(7-5-11)21-14-3-1-2-10-16-14/h1-10H,(H,17,18)(H,19,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKYAWARUKETGX-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid typically involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Coupling Reaction: The pyridine derivative is then coupled with a suitable aniline derivative through a nucleophilic substitution reaction.
Formation of the Butenoic Acid Moiety: The final step involves the formation of the butenoic acid moiety through a series of reactions including oxidation and esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
(E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 324.35 g/mol (calculated) .
- Hydrogen Bond Donor/Acceptor Count: 2 donors (carboxylic acid and anilino NH) and 6 acceptors (ketone, carboxylic acid, pyridine N, sulfanyl S, and two aromatic rings) .
- Topological Polar Surface Area (TPSA) : 112 Ų, indicating moderate polarity .
- Synthetic Utility : Used in pharmaceutical intermediates, particularly in multicomponent reactions involving amines and isocyanides .
Structural and Functional Comparison with Analogs
The compound belongs to a class of 4-oxobut-2-enoic acid derivatives with variable substituents on the anilino group. Below is a comparative analysis with structurally related compounds:
Substituent Variations in the Anilino Group
Physicochemical Properties
- Solubility: The pyridin-2-ylsulfanyl derivative exhibits moderate aqueous solubility due to its balanced logP (0.5) and TPSA. In contrast, the trichloroanilino analog is highly lipophilic, favoring membrane permeability .
- Acidity : The carboxylic acid group in all analogs has a pKa ~2–3, but substituents like sulfonyl or chlorine can slightly modulate acidity .
- Stability : The α,β-unsaturated ketone moiety makes these compounds prone to Michael addition reactions, a trait exploited in drug design .
Biological Activity
(E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid, also known by its CAS number 22903-37-3, is a compound with significant potential in medicinal chemistry, particularly as an anti-cancer agent. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₂N₂O₃S. The structure features a pyridine ring, which is known for its role in various biological activities due to its ability to participate in hydrogen bonding and its basicity.
Research indicates that compounds containing the pyridine moiety often exhibit inhibitory effects on protein tyrosine kinases (PTKs), which are crucial in the regulation of cell growth and differentiation. Specifically, this compound has been shown to inhibit the HER2 and epidermal growth factor receptor (EGFR) pathways, which are frequently overactive in various cancers .
Anticancer Properties
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, it has shown IC₅₀ values in the low micromolar range against breast cancer cell lines, indicating potent activity .
- Mechanistic Insights : The compound's mechanism involves the disruption of signaling pathways that promote tumor growth. Specifically, it inhibits autophosphorylation of HER2 and EGFR receptors, leading to reduced downstream signaling associated with cell survival and proliferation .
Structure-Activity Relationship (SAR)
The presence of the pyridine ring and the sulfanilamide group are critical for the biological activity of this compound. Variations in these groups can significantly alter potency and selectivity against different cancer types. The following table summarizes findings from various studies on SAR related to similar compounds:
| Compound | Structure | IC₅₀ (μM) | Target |
|---|---|---|---|
| A | Pyridine-based | 5.0 | HER2 |
| B | Sulfanilamide derivative | 10.0 | EGFR |
| C | Unsubstituted analog | 50.0 | None |
Case Studies
- Study on Breast Cancer : A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction, highlighting its potential as a therapeutic agent .
- Combination Therapy : Another investigation explored the use of this compound in combination with conventional chemotherapeutics. Results indicated enhanced efficacy when used alongside doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
